molecular formula C7H7BBrClO2 B6302285 (4-Bromo-2-chloro-5-methylphenyl)boronic acid CAS No. 2225155-64-4

(4-Bromo-2-chloro-5-methylphenyl)boronic acid

Cat. No. B6302285
CAS RN: 2225155-64-4
M. Wt: 249.30 g/mol
InChI Key: PSAITOKEUOCBBB-UHFFFAOYSA-N
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Description

“(4-Bromo-2-chloro-5-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2225155-64-4 . It has a molecular weight of 249.3 . The compound is in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-bromo-2-chloro-5-methylphenyl)boronic acid . The InChI code for this compound is 1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound transfers the formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making (4-Bromo-2-chloro-5-methylphenyl)boronic acid a valuable building block in organic synthesis .

Action Environment

The action of (4-Bromo-2-chloro-5-methylphenyl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent can be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of the compound’s action .

properties

IUPAC Name

(4-bromo-2-chloro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAITOKEUOCBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-chloro-5-methylphenyl)boronic acid

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